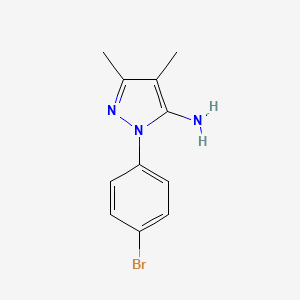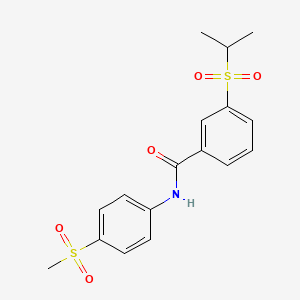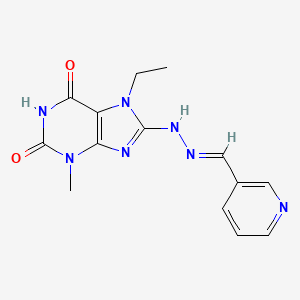
4-amino-N,N'-diisobutylisothiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-N,N'-diisobutylisothiazole-3,5-dicarboxamide (DIBIT) is a small molecule that has been studied extensively for its potential applications in scientific research. DIBIT is a synthetic compound that is composed of four nitrogen atoms, two sulfur atoms, and two carbon atoms. It is a derivative of isothiazole, a heterocyclic aromatic compound. DIBIT has been used in many different areas of scientific research, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds like 4-amino-N,N’-diisobutylisothiazole-3,5-dicarboxamide , have been recognized for their antimicrobial properties . These compounds can be synthesized and modified to enhance their efficacy against various bacterial and fungal pathogens. Their mechanism of action often involves interfering with the microbial cell wall synthesis or protein synthesis.
Anticancer Agents
Thiazole compounds are also explored for their potential in cancer treatment. They can act as antitumor agents by inhibiting cell proliferation and inducing apoptosis in cancer cells. The structural modification of thiazole derivatives can lead to the development of new molecules with potent antitumor activities .
Anti-Inflammatory and Analgesic Applications
The anti-inflammatory properties of thiazole derivatives make them candidates for the development of new anti-inflammatory drugs. They can modulate the inflammatory response in the body, potentially leading to new treatments for chronic inflammatory diseases .
Antidiabetic Effects
Some thiazole derivatives have shown promise in the treatment of diabetes. They may exert their effects by influencing insulin secretion or insulin sensitivity, offering a new avenue for antidiabetic drug development .
Neuroprotective Properties
Research has indicated that thiazole derivatives can have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s. These compounds may help in protecting neuronal cells from damage or death .
Agricultural Chemicals
Thiazole derivatives are used in the agricultural sector as well. They can serve as the basis for developing new agrochemicals, such as pesticides or herbicides, to protect crops from pests and diseases .
Photographic Sensitizers and Industrial Applications
In the field of photography and industry, thiazole derivatives can be utilized as sensitizers. They play a role in the chemical processes required for capturing images on photographic films .
Material Science
Thiazole compounds have applications in material science, where they can be incorporated into polymers or used as catalysts and dyes. Their unique chemical properties can contribute to the development of new materials with specific characteristics .
properties
IUPAC Name |
4-amino-3-N,5-N-bis(2-methylpropyl)-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-7(2)5-15-12(18)10-9(14)11(20-17-10)13(19)16-6-8(3)4/h7-8H,5-6,14H2,1-4H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMFXUHAZDWYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C(=NS1)C(=O)NCC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N,N'-diisobutylisothiazole-3,5-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-chlorothieno[2,3-b]pyridine](/img/structure/B2953750.png)
![8-fluoro-2-(isoquinoline-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2953751.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2953756.png)


![2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2953759.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2953764.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2953765.png)

![Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2953769.png)